![molecular formula C28H23N5O2S2 B15029789 (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 623935-25-1](/img/structure/B15029789.png)
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolo-triazole core, and a thiophene moiety, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolo-triazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, thiazolo-triazole compounds, and thiophene-containing molecules. Examples include:
- (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
- (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Biological Activity
The compound (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
Biological Activity Overview
Research indicates that derivatives of pyrazole and thiazole compounds often exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have reported that pyrazole-thiazole derivatives possess significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have shown efficacy against Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : Pyrazole derivatives have been explored for their anticancer properties. Some studies suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .
- Anti-inflammatory Effects : Compounds featuring thiazole rings are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Research Findings
Recent studies have synthesized various derivatives based on the core structure of pyrazoles and thiazoles. For example, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and evaluated for their antimicrobial activity . The results indicated that certain compounds exhibited significant zones of inhibition against bacterial strains.
Case Studies
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Antimicrobial Screening : A study evaluated the antimicrobial activity of synthesized derivatives against E. coli and P. mirabilis. The results showed that some compounds had a minimum inhibitory concentration (MIC) as low as 31.25 μg/mL, indicating strong antibacterial potential .
Compound MIC (μg/mL) Target Bacteria 10a 62.5 E. coli 10b 31.25 P. mirabilis 10c 125 S. aureus - Anticancer Activity : Another study highlighted the anticancer effects of similar pyrazole derivatives on various cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction .
Properties
CAS No. |
623935-25-1 |
---|---|
Molecular Formula |
C28H23N5O2S2 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C28H23N5O2S2/c1-18(2)17-35-22-12-10-19(11-13-22)25-20(16-32(30-25)21-7-4-3-5-8-21)15-24-27(34)33-28(37-24)29-26(31-33)23-9-6-14-36-23/h3-16,18H,17H2,1-2H3/b24-15- |
InChI Key |
RVQIZEUDGTUJPA-IWIPYMOSSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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